4-(Pyridin-3-yl)benzonitrile CAS number 294648-03-6
4-(Pyridin-3-yl)benzonitrile CAS number 294648-03-6
An In-depth Technical Guide to 4-(Pyridin-3-yl)benzonitrile (CAS: 294648-03-6)
Executive Summary
This technical guide provides a comprehensive overview of 4-(Pyridin-3-yl)benzonitrile, a heterocyclic building block of significant interest to the pharmaceutical and material science industries. The document delineates its fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol via Suzuki-Miyaura cross-coupling, and explores its critical role as a molecular scaffold in modern drug discovery. By synthesizing data from established chemical databases and peer-reviewed literature, this guide serves as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: A Privileged Scaffold in Medicinal Chemistry
4-(Pyridin-3-yl)benzonitrile is a biaryl molecule composed of a pyridine ring linked to a benzonitrile moiety. This specific arrangement of aromatic systems confers a unique set of electronic and steric properties, establishing it as a "privileged structure" in medicinal chemistry. The pyridine nitrogen introduces a hydrogen bond acceptor site and can improve the aqueous solubility and metabolic stability of a parent molecule, while the benzonitrile group is a versatile pharmacophore known to mimic carbonyls and other polar functionalities through hydrogen bonding.[1][2]
The structural rigidity of the biaryl core provides a defined vector for substituents, allowing for precise orientation of functional groups within a biological target's binding site. Its derivatives have been explored in the development of inhibitors for various enzyme classes, including kinases and dipeptidyl peptidase-4 (DPP-4), highlighting its utility in crafting targeted therapeutics.[3][4]
Caption: Chemical Structure of 4-(Pyridin-3-yl)benzonitrile.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-(Pyridin-3-yl)benzonitrile are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| CAS Number | 294648-03-6 | [5][6][7] |
| Molecular Formula | C₁₂H₈N₂ | [5][6][8] |
| Molecular Weight | 180.21 g/mol | [5][6][8] |
| IUPAC Name | 4-(pyridin-3-yl)benzonitrile | [5][8] |
| Appearance | Yellow to white solid | [9] |
| Purity | Typically ≥97% | [8] |
| SMILES | N#CC1=CC=C(C2=CC=CN=C2)C=C1 | [6] |
| InChIKey | GJSLIWQSMSAADF-UHFFFAOYSA-N | [5] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and benzene rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This method is widely favored in both academic and industrial settings due to its high functional group tolerance, generally high yields, and the commercial availability of the requisite starting materials.[10]
The core principle involves the reaction of an organoboron species (3-pyridinylboronic acid) with an aryl halide (4-bromobenzonitrile) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[12]
Caption: Workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous biaryl syntheses and should be performed by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10]
Materials:
-
3-Pyridinylboronic acid (1.0 eq)
-
4-Bromobenzonitrile (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile, 3-pyridinylboronic acid, and potassium carbonate.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Inerting: Sparge the mixture with a stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask. The choice of a Pd(0) source is critical for initiating the catalytic cycle via oxidative addition with the aryl bromide.[12]
-
Heating: Heat the reaction mixture to 85-90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), typically using a mobile phase like 1:1 ethyl acetate/hexanes, until the starting aryl bromide spot is consumed (usually 4-6 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The repeated extractions ensure maximum recovery of the organic-soluble product.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[10]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield pure 4-(Pyridin-3-yl)benzonitrile.
Applications in Drug Discovery
The nitrile moiety is a powerful pharmacophore that can significantly influence a molecule's biological activity.[2] In 4-(Pyridin-3-yl)benzonitrile, its key roles include:
-
Hydrogen Bond Acceptor: The nitrile nitrogen can act as a potent hydrogen bond acceptor, mimicking the interaction of carbonyl groups found in endogenous ligands. This has been successfully exploited in the design of non-steroidal aromatase inhibitors where the nitrile interacts with the enzyme's active site.[2]
-
Metabolic Stability: The C≡N triple bond is generally resistant to metabolic degradation, offering an advantage over more labile functional groups.
-
Bioisostere: The benzonitrile group can serve as a bioisosteric replacement for other functionalities, such as amides, pyridines, or phenol rings, to modulate physicochemical properties like polarity and cell permeability while maintaining or improving biological activity.[1][13]
This scaffold is a key intermediate in the synthesis of more complex molecules. For instance, the core structure is related to that found in tyrosine kinase inhibitors like Nilotinib and Imatinib, where a central pyridinyl-pyrimidine biaryl system is crucial for activity.[14] The synthetic strategies used to create 4-(Pyridin-3-yl)benzonitrile are directly applicable to the construction of these and other complex pharmaceutical agents.
Safety and Handling
As with all laboratory chemicals, 4-(Pyridin-3-yl)benzonitrile should be handled with care.[7]
-
General Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[15][16]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry place.[8][18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
4-(Pyridin-3-yl)benzonitrile stands out as a high-value molecular scaffold for scientific research and development. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling, and its inherent chemical properties make it an attractive starting point for constructing complex, biologically active molecules. The strategic combination of a pyridine ring and a benzonitrile moiety provides a powerful toolkit for medicinal chemists aiming to optimize ligand-target interactions, enhance pharmacokinetic profiles, and ultimately discover next-generation therapeutics.
References
-
PubChem. 4-(Pyridin-3-yl)benzonitrile | C12H8N2 | CID 1515242. [Link]
-
Appchem. 4-(Pyridin-3-yl)benzonitrile | 294648-03-6 | C12H8N2. [Link]
-
Hoffman Fine Chemicals. CAS 294648-03-6 | 4-(Pyridine-3-yl)benzonitrile | MFCD04116307. [Link]
-
Tetrahedron. 294648-03-6 | 4-(3-Pyridyl)benzonitrile. [Link]
-
PubChem. 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile. [Link]
-
PubChem. Benzonitrile, 4-(5-propyl-2-pyridinyl)-. [Link]
-
MDPI. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. [Link]
-
Loba Chemie. 4-NITROBENZONITRILE EXTRA PURE - Safety Data Sheet. [Link]
-
ResearchGate. (PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. [Link]
-
Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile. [Link]
-
ResearchGate. A three-step strategy for the conversion of pyridines into benzonitriles. [Link]
-
PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
PubChemLite. 4-(pyridin-3-yloxy)benzonitrile (C12H8N2O). [Link]
-
PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
PubChem. 3-(Pyridin-4-yl-acetyl)-benzonitrile | C14H10N2O | CID 67184353. [Link]
-
Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. 4-(Pyridin-3-yl)benzonitrile | C12H8N2 | CID 1515242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. 4-Pyridin-3-ylbenzonitrile 97% | CAS: 294648-03-6 | AChemBlock [achemblock.com]
- 9. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 14. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 15. aksci.com [aksci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. lobachemie.com [lobachemie.com]
